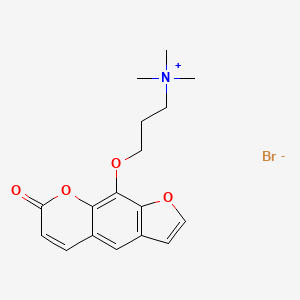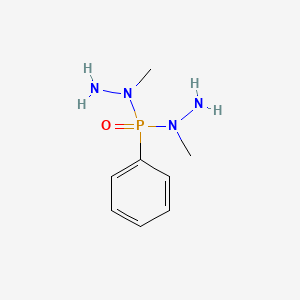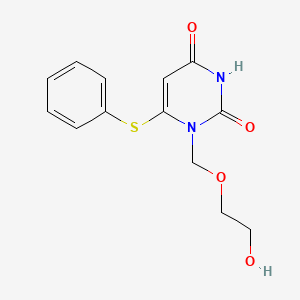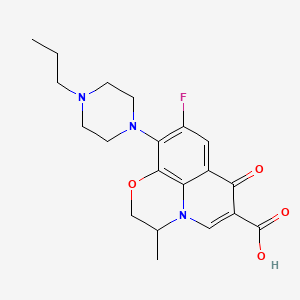
4-n-Propyl ofloxacin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-n-Propyl ofloxacin is a derivative of ofloxacin, a second-generation fluoroquinolone antibiotic. Ofloxacin is known for its broad-spectrum antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. The modification at the 4-n-propyl position aims to enhance its pharmacological properties and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Propyl ofloxacin involves the modification of the ofloxacin molecule. One common method is the reaction of ofloxacin hydrazide with different substituted aromatic aldehydes to form Schiff bases, followed by ring closure reactions to form various heterocyclic compounds . Another method involves the preparation of ofloxacin nanoparticles using ionotropic gelation methods .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-n-Propyl ofloxacin undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its antibacterial properties.
Common Reagents and Conditions
Oxidation: Oxone/Co2+ under UV light.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Various substituted aromatic aldehydes.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds and degradation products, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-n-Propyl ofloxacin has several scientific research applications:
Mechanism of Action
4-n-Propyl ofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the supercoiling of bacterial DNA during replication and transcription. By inhibiting these enzymes, this compound prevents normal cell division and leads to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Ofloxacin: The parent compound, a second-generation fluoroquinolone.
Levofloxacin: A third-generation fluoroquinolone with enhanced activity and reduced side effects.
Ciprofloxacin: Another widely used fluoroquinolone with a broad spectrum of activity.
Uniqueness
4-n-Propyl ofloxacin is unique due to its specific modification at the 4-n-propyl position, which may enhance its pharmacological properties and efficacy compared to its parent compound and other similar fluoroquinolones .
Properties
CAS No. |
124255-93-2 |
|---|---|
Molecular Formula |
C20H24FN3O4 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
7-fluoro-2-methyl-10-oxo-6-(4-propylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C20H24FN3O4/c1-3-4-22-5-7-23(8-6-22)17-15(21)9-13-16-19(17)28-11-12(2)24(16)10-14(18(13)25)20(26)27/h9-10,12H,3-8,11H2,1-2H3,(H,26,27) |
InChI Key |
SUCNQMBJPDAVAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6aR,9R)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid](/img/structure/B12811238.png)
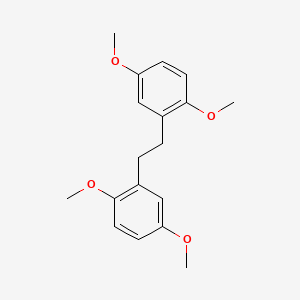
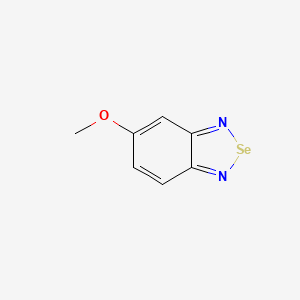
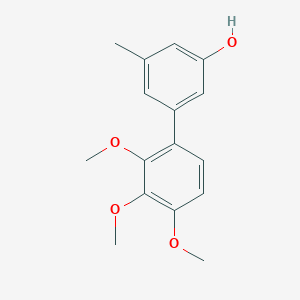
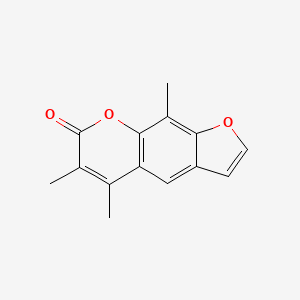
![pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),4(9)-diene-3,10-dione](/img/structure/B12811275.png)
